2-(Cyclohex-3-en-1-yl)-1,3-dioxolane

Descripción general

Descripción

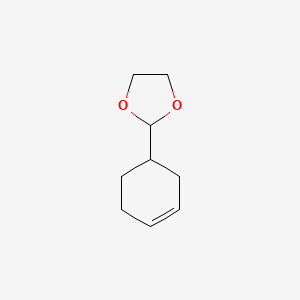

2-(Cyclohex-3-en-1-yl)-1,3-dioxolane is an organic compound that features a dioxolane ring fused to a cyclohexene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohex-3-en-1-yl)-1,3-dioxolane typically involves the reaction of cyclohex-3-en-1-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal, facilitated by the acid catalyst, which promotes the nucleophilic attack of ethylene glycol on the carbonyl group of cyclohex-3-en-1-ol.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts in packed bed reactors is common, as it provides a more efficient and environmentally friendly approach compared to traditional liquid acid catalysts.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of cyclohexane derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxolane ring can be opened or modified. Reagents such as halogens or nucleophiles like amines can be used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in the presence of a solvent like dichloromethane.

Major Products:

Oxidation: Cyclohex-3-en-1-one or cyclohex-3-en-1-carboxylic acid.

Reduction: Cyclohexane derivatives.

Substitution: Various substituted dioxolane derivatives.

Aplicaciones Científicas De Investigación

2-(Cyclohex-3-en-1-yl)-1,3-dioxolane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving acetal or ketal groups.

Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor and stability.

Mecanismo De Acción

The mechanism of action of 2-(Cyclohex-3-en-1-yl)-1,3-dioxolane involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various addition and substitution reactions. In biological systems, it may interact with enzymes that catalyze the formation or cleavage of acetal or ketal groups, influencing metabolic pathways.

Comparación Con Compuestos Similares

Cyclohex-3-en-1-ol: A precursor in the synthesis of 2-(Cyclohex-3-en-1-yl)-1,3-dioxolane.

1,3-Dioxolane: A simpler analog that lacks the cyclohexene ring.

Cyclohex-3-en-1-one: An oxidized form of the compound.

Uniqueness: this compound is unique due to the presence of both a dioxolane ring and a cyclohexene ring in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs. Its stability and reactivity make it a valuable compound in both research and industrial applications.

Actividad Biológica

2-(Cyclohex-3-en-1-yl)-1,3-dioxolane is a compound belonging to the class of dioxolanes, which are known for their diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexene derivatives with appropriate dioxolane precursors. The synthetic routes often aim for high yields and purity, utilizing various catalysts and reaction conditions to optimize the process. While specific methods for synthesizing this compound were not detailed in the searched literature, similar compounds have been synthesized using catalytic methods that yield enantiomerically pure products .

Antimicrobial Properties

Research has shown that compounds within the dioxolane family exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that several new 1,3-dioxolanes displayed excellent antifungal activity against Candida albicans and significant antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1 summarizes the antibacterial activities of related dioxolanes:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | S. aureus | 625–1250 µg/mL |

| 2 | S. epidermidis | 500 µg/mL |

| 4 | P. aeruginosa | 250 µg/mL |

| - | C. albicans | Active against all tested compounds |

These findings suggest that derivatives of this compound may also possess similar antimicrobial properties.

Enzymatic Inhibition

Another aspect of biological activity is the potential inhibitory effects on enzymes such as tyrosinase. Tyrosinase inhibitors are crucial in cosmetic applications for skin whitening and in agriculture to prevent browning in fruits. While specific studies on this compound were not found, related compounds have shown promising results with IC50 values indicating effective inhibition at low concentrations .

Case Studies

In a notable study examining a series of dioxolanes, researchers synthesized compounds with varying substituents to assess their biological activities. The results indicated that structural modifications significantly influenced their antimicrobial efficacy and enzyme inhibition potential. For example, certain substituents enhanced antifungal activity while others improved antibacterial properties .

Propiedades

IUPAC Name |

2-cyclohex-3-en-1-yl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-2,8-9H,3-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCINGSWWEWVBLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C2OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286901 | |

| Record name | 2-(cyclohex-3-en-1-yl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28193-08-0 | |

| Record name | NSC48200 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(cyclohex-3-en-1-yl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.